molecular formula C24H23ClN2O3 B2428008 N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941939-74-8

N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No.: B2428008
CAS No.: 941939-74-8
M. Wt: 422.91
InChI Key: ASKSYBIWHLNLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide: is a synthetic organic compound characterized by its unique chemical structure It features a combination of a chlorinated methoxyphenyl group and a diphenylpropyl group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 3,3-diphenylpropylamine.

    Formation of Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form an intermediate, 5-chloro-2-methoxyphenyl oxalyl chloride.

    Coupling Reaction: The intermediate is then reacted with 3,3-diphenylpropylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-N’-(3,3-diphenylpropyl)thiourea: A similar compound with a thiourea group instead of an oxalamide group.

    1-(5-chloro-2-methoxyphenyl)-3-(3,3-diphenylpropyl)thiourea: Another related compound with a thiourea moiety.

Uniqueness

N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and physical properties compared to its thiourea analogs

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-30-22-13-12-19(25)16-21(22)27-24(29)23(28)26-15-14-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,20H,14-15H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKSYBIWHLNLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.